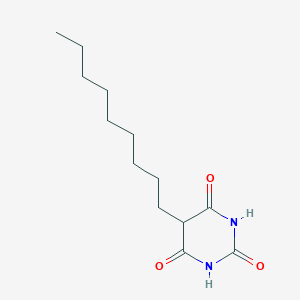

Barbituric acid, 5-nonyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barbituric acid, 5-nonyl- is a chemical compound that belongs to the family of barbiturates. This compound has been widely used in scientific research due to its ability to act as a central nervous system depressant. It is a white crystalline powder that is soluble in water and has a melting point of 240-242°C.

作用機序

Barbituric acid, 5-nonyl- acts as a central nervous system depressant by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, barbituric acid, 5-nonyl- reduces the activity of neurons in the brain, leading to sedation and sleep.

Biochemical and Physiological Effects:

Barbituric acid, 5-nonyl- has a range of biochemical and physiological effects on the body. It can cause sedation, sleep, and respiratory depression. It can also cause hypotension, bradycardia, and hypothermia. In high doses, it can lead to coma and death.

実験室実験の利点と制限

One advantage of using barbituric acid, 5-nonyl- in lab experiments is that it is a well-established central nervous system depressant with a known mechanism of action. This makes it a useful tool for investigating the effects of other central nervous system depressants on the brain. However, one limitation of using barbituric acid, 5-nonyl- is that it has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in experiments that require precise dosing.

将来の方向性

There are several future directions for research on barbituric acid, 5-nonyl-. One area of research could be the development of new barbiturate derivatives that have improved therapeutic indices and fewer side effects. Another area of research could be the investigation of the effects of barbituric acid, 5-nonyl- on different types of neurons in the brain. Finally, research could be conducted on the use of barbituric acid, 5-nonyl- in the treatment of sleep disorders and other central nervous system disorders.

合成法

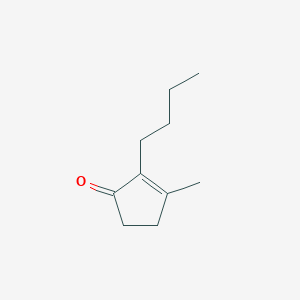

Barbituric acid, 5-nonyl- can be synthesized by reacting barbituric acid with nonyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product.

科学的研究の応用

Barbituric acid, 5-nonyl- has been used extensively in scientific research as a tool to study the central nervous system. It has been used to investigate the mechanisms of action of other central nervous system depressants, such as alcohol and benzodiazepines. It has also been used to study the effects of sleep deprivation on the brain.

特性

CAS番号 |

14077-86-2 |

|---|---|

分子式 |

C13H22N2O3 |

分子量 |

254.33 g/mol |

IUPAC名 |

5-nonyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H22N2O3/c1-2-3-4-5-6-7-8-9-10-11(16)14-13(18)15-12(10)17/h10H,2-9H2,1H3,(H2,14,15,16,17,18) |

InChIキー |

PDFZDDDFBSFXNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1C(=O)NC(=O)NC1=O |

正規SMILES |

CCCCCCCCCC1C(=O)NC(=O)NC1=O |

その他のCAS番号 |

14077-86-2 |

同義語 |

5-Nonylbarbituric acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)